molecular formula C11H14N4O B15325204 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B15325204
M. Wt: 218.26 g/mol
InChI Key: MGXXGODUXLFGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a 4,5-dimethylimidazole moiety and a formyl group. The pyrazole ring (1,3-dimethyl substitution) and the imidazole group contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(4,5-dimethylimidazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H14N4O/c1-7-9(3)15(6-12-7)11-10(5-16)8(2)13-14(11)4/h5-6H,1-4H3

InChI Key

MGXXGODUXLFGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=C(C(=NN2C)C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,5-dimethylimidazole with 1,3-dimethylpyrazole-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Substituents (Pyrazole Position 4) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
5-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4,5-Dimethylimidazole Not reported Not reported Pyrazole, Imidazole, Aldehyde
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Chlorine 158.58 78–79 Pyrazole, Aldehyde
Fenpyroximate (tert-butyl 4-({[(E)-1,3-dimethyl-5-phenoxypyrazol-4-yl]methyl}aminooxymethyl)benzoate) Phenoxy, Benzoate ester 451.53 Not reported Pyrazole, Oxime, Benzoate
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-Fluorophenyl, Dihydropyrazole Not reported Not reported Dihydropyrazole, Aldehyde

Key Observations :

  • Substituent Effects: The imidazole group in the target compound introduces additional nitrogen atoms and methyl groups, likely enhancing hydrogen-bonding capacity compared to halogenated (e.g., chloro) or aryloxy (e.g., phenoxy) analogs. This could influence solubility and biological interactions .
  • Conformational Flexibility : In Fenpyroximate, the dihedral angle between the pyrazole and benzene rings is 84.37°, suggesting restricted rotation due to steric hindrance. The bulkier imidazole substituent in the target compound may further constrain molecular geometry .

Physicochemical and Electronic Properties

  • Melting Points : The chloro analog (78–79°C) has a lower melting point than imidazole-containing compounds, which typically exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding).
  • Solubility: The imidazole group may improve aqueous solubility compared to hydrophobic substituents like phenoxy (Fenpyroximate) or chloro groups.

Q & A

Q. What synthetic methodologies are effective for preparing 5-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via the Vilsmeier–Haack reaction , a method validated for analogous pyrazole-4-carbaldehyde derivatives. This involves formylation of the pyrazole core using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled anhydrous conditions . Cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines may also be adapted, as demonstrated in related pyrazole syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Infrared (IR) Spectroscopy : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and imidazole/pyrazole ring vibrations (C=N stretches ~1600 cm⁻¹).
  • NMR Spectroscopy : ¹H NMR reveals methyl groups (δ ~2.3–2.6 ppm) and aldehyde proton (δ ~9.8–10.2 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₂H₁₅N₄O, MW 243.28 g/mol) and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELXL or SHELXS software (via the SHELX system) provides precise bond lengths, angles, and intermolecular interactions. For example, studies on related pyrazole carbaldehydes revealed planar conformations stabilized by π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and vibrational frequencies. Comparative analysis with experimental IR/UV-Vis data validates computational models, as shown for structurally similar pyrazole derivatives .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) structures may arise from conformational flexibility or solvent effects. Use dynamic NMR to probe rotational barriers or employ molecular dynamics simulations to model solvent interactions. Cross-validation with powder XRD can reconcile phase-dependent variations .

Q. How can reaction mechanisms for functionalization of the aldehyde group be optimized?

The aldehyde moiety is susceptible to nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., hydrazones). Kinetic studies under varying temperatures/pH, monitored via HPLC or in-situ FTIR , can identify rate-limiting steps. For example, Schiff base formation with amines requires strict anhydrous conditions to avoid side reactions .

Q. What approaches validate bioactivity hypotheses for this compound?

  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities.
  • In Vitro Assays : Test inhibitory activity in enzyme-linked assays (e.g., IC₅₀ determination).
  • ADMET Prediction : Computational tools like SwissADME assess pharmacokinetic properties .

Methodological Considerations

Q. How should researchers handle discrepancies in synthetic yields across laboratories?

Yield variations often stem from differences in reagent purity, moisture control, or heating rates. Standardize protocols using design of experiments (DoE) to isolate critical factors (e.g., POCl₃ stoichiometry in Vilsmeier–Haack reactions). Reproducibility is enhanced by reporting detailed reaction parameters (solvent grade, inert atmosphere) .

Q. What crystallographic software tools are recommended for refining complex structures?

The SHELX suite (SHELXL, SHELXS) is industry-standard for small-molecule refinement. For macromolecular interfaces or twinned crystals, SHELXPRO offers specialized refinement options. Cross-check with Olex2 or PLATON for validation .

Data Presentation

Table 1 : Key Spectral Data for this compound

TechniqueKey Signals/ParametersReference
¹H NMR (400 MHz)δ 9.95 (s, 1H, CHO), 2.58 (s, 6H, CH₃)
IR (ATR)1702 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)
HRMS (ESI+)m/z 243.28 [M+H]⁺

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.